2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione
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Overview
Description
2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione typically involves the reaction of naphthalen-1-ylmethanol with appropriate reagents under controlled conditions. One common method includes dissolving naphthalen-1-ylmethanol and 4-(dimethylamino)pyridine in dry tetrahydrofuran, followed by the addition of triethylamine. The mixture is then reacted with naproxen acylchloride in dry tetrahydrofuran at 0°C, stirred for 2 hours at room temperature, and then processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. This inhibition can result in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Shares a similar naphthalene structure but differs in the functional groups attached to the naphthalene ring.
2-(6-Methoxynaphthalen-2-yl)propanoate: Another compound with a methoxynaphthalene moiety but with different substituents.
Uniqueness
2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione is unique due to its specific combination of a methoxynaphthalene moiety and a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61109-50-0 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(6-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H20O3/c1-19(17(20)7-4-8-18(19)21)12-14-6-3-5-13-11-15(22-2)9-10-16(13)14/h3,5-6,9-11H,4,7-8,12H2,1-2H3 |
InChI Key |
PFURRUTWSRSXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCCC1=O)CC2=CC=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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